An In-depth Technical Guide to Post-Translational Modifications of Lysine Residues
An In-depth Technical Guide to Post-Translational Modifications of Lysine Residues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core post-translational modifications (PTMs) targeting lysine residues. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on understanding and targeting the intricate cellular signaling networks governed by these modifications. This document delves into the diverse types of lysine PTMs, the enzymatic machinery that governs them, and their profound impact on cellular function and disease. Detailed experimental protocols for the identification and characterization of these modifications are provided, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes key signaling pathways and experimental workflows to offer a clear and concise understanding of the complex interplay of these critical cellular regulators.
Introduction to Lysine Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for expanding the functional diversity of the proteome, enabling cells to respond dynamically to a vast array of intra- and extracellular signals. The amino acid lysine, with its reactive ε-amino group, is a particularly versatile hub for a wide range of PTMs. These modifications can alter a protein's charge, hydrophobicity, conformation, and interaction partners, thereby modulating its activity, localization, and stability.[1][2] The enzymes responsible for adding, removing, and recognizing these modifications—termed "writers," "erasers," and "readers," respectively—represent a rich landscape for therapeutic intervention in numerous diseases, including cancer and neurodegenerative disorders.[3]
Major Types of Lysine Post-Translational Modifications
The ε-amino group of lysine can be targeted by a remarkable variety of chemical modifications, each with distinct biochemical properties and functional consequences. The most well-characterized of these are acetylation, methylation, ubiquitination, and SUMOylation. However, a growing number of other acylations and other modifications are continuously being discovered, revealing an ever-expanding layer of regulatory complexity.
Lysine Acetylation
Lysine acetylation involves the transfer of an acetyl group from acetyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed by lysine acetyltransferases (KATs), also historically known as histone acetyltransferases (HATs).[4] This modification neutralizes the positive charge of the lysine side chain, which can weaken electrostatic interactions, such as those between histones and DNA, leading to a more open chromatin structure and transcriptional activation.[5] The reverse reaction is catalyzed by lysine deacetylases (KDACs), also known as histone deacetylases (HDACs).[4] Beyond histones, thousands of non-histone proteins are also subject to acetylation, influencing their enzymatic activity, stability, and protein-protein interactions.[6]
Key Enzymes in Lysine Acetylation:
| Enzyme Class | Function | Examples |
| Lysine Acetyltransferases (KATs/"Writers") | Add acetyl groups | p300/CBP, GCN5, PCAF, Tip60 |
| Lysine Deacetylases (KDACs/"Erasers") | Remove acetyl groups | HDACs (Class I, II, IV), Sirtuins (Class III) |
| Bromodomain-containing proteins ("Readers") | Recognize acetylated lysine | BRD4, BPTF, TAF1 |
Lysine Methylation
Lysine methylation involves the transfer of one, two, or three methyl groups from S-adenosylmethionine (SAM) to the ε-amino group of lysine, catalyzed by lysine methyltransferases (KMTs).[7] Unlike acetylation, methylation does not alter the charge of the lysine residue but instead creates a binding platform for specific "reader" proteins containing domains such as chromodomains, Tudor domains, and PHD fingers.[8] The functional outcome of lysine methylation is highly context-dependent and is determined by the specific lysine residue modified and the degree of methylation (mono-, di-, or tri-methylation).[9] For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active transcription, whereas trimethylation of H3K27 (H3K27me3) is a hallmark of transcriptional repression.[9][10] Lysine demethylases (KDMs) reverse this modification.[7]
Key Enzymes in Lysine Methylation:
| Enzyme Class | Function | Examples |
| Lysine Methyltransferases (KMTs/"Writers") | Add methyl groups | SET domain proteins (e.g., EZH2, MLL1), DOT1L |
| Lysine Demethylases (KDMs/"Erasers") | Remove methyl groups | LSD family (e.g., LSD1), JmjC domain-containing proteins (e.g., KDM4A) |
| "Reader" Domains | Recognize methylated lysine | Chromodomains, Tudor domains, PHD fingers, MBT domains |
Lysine Ubiquitination
Ubiquitination is the process of covalently attaching one or more ubiquitin molecules, a 76-amino acid protein, to a substrate protein.[10][11] The C-terminal glycine of ubiquitin forms an isopeptide bond with the ε-amino group of a lysine residue on the target protein. This process is orchestrated by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2] The fate of the ubiquitinated protein is determined by the nature of the ubiquitin signal. Monoubiquitination can regulate protein localization and activity, while the assembly of polyubiquitin chains, linked through one of the seven lysine residues or the N-terminal methionine of ubiquitin itself, can signal for proteasomal degradation (most commonly via K48-linked chains) or participate in signaling and DNA repair (e.g., K63-linked chains).[12][13] Deubiquitinating enzymes (DUBs) reverse this process.
Key Enzymes in Lysine Ubiquitination:
| Enzyme Class | Function | Examples |
| Ubiquitin-Activating Enzymes (E1s) | Activate ubiquitin | UBA1, UBA6 |
| Ubiquitin-Conjugating Enzymes (E2s) | Transfer ubiquitin from E1 to E3 | UBE2D family, UBE2N/Uev1a |
| Ubiquitin Ligases (E3s) | Transfer ubiquitin to substrate | HECT domain ligases (e.g., Nedd4), RING finger ligases (e.g., MDM2, c-Cbl) |
| Deubiquitinating Enzymes (DUBs) | Remove ubiquitin | USP family, UCH family, OTU family |
Lysine SUMOylation
SUMOylation is a PTM that involves the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target protein.[14][15] Similar to ubiquitination, SUMOylation follows an E1-E2-E3 enzymatic cascade.[16][17] In mammals, there are four SUMO isoforms (SUMO1, SUMO2, SUMO3, and SUMO4). SUMOylation is involved in a wide range of cellular processes, including nuclear transport, transcriptional regulation, and the DNA damage response.[14][18] Unlike ubiquitination, SUMOylation does not typically target proteins for degradation but rather modulates their interactions, localization, and activity.[19] The modification is reversed by SUMO-specific proteases (SENPs).[18]
Key Enzymes in Lysine SUMOylation:
| Enzyme Class | Function | Examples |
| SUMO-Activating Enzyme (E1) | Activates SUMO | SAE1/SAE2 heterodimer |
| SUMO-Conjugating Enzyme (E2) | Transfers SUMO from E1 to E3 | Ubc9 |
| SUMO Ligases (E3s) | Facilitate SUMO transfer to substrate | PIAS family, RanBP2 |
| SUMO Proteases (SENPs) | Remove SUMO | SENP1, SENP2, SENP3, SENP5, SENP6, SENP7 |
Other Lysine Modifications
Beyond the "big four," a growing number of other acylations and modifications on lysine residues have been identified, many of which are derived from metabolic intermediates. These include:
-
Crotonylation: A short-chain acylation that is structurally distinct from acetylation and is associated with active gene transcription.
-
Succinylation: The addition of a succinyl group, which introduces a larger and negatively charged moiety compared to acetylation, and is prevalent in mitochondrial proteins.[1][2][3][20][21]
-
Malonylation: Another dicarboxylic acylation that can significantly impact protein function.
-
Glutarylation: A modification with a five-carbon diacyl group.
-
Propionylation and Butyrylation: Short-chain fatty acylations.
These modifications highlight the intricate link between cellular metabolism and protein function, where the availability of specific acyl-CoA species can directly influence the post-translational landscape of the proteome.
Quantitative Analysis of Lysine Modifications
The development of high-resolution mass spectrometry-based proteomics has revolutionized the study of lysine PTMs, enabling their identification and quantification on a global scale.
Table 1: Summary of Quantitative Proteomic Studies on Lysine Modifications
| Modification | Number of Identified Sites | Organism/Cell Line | Key Findings | Reference |
| Ubiquitination | 7,130 | Arabidopsis thaliana roots | Identified ubiquitination sites on proteins involved in hormone signaling, plant defense, and root morphogenesis. | [22] |
| Ubiquitination | 294 | Human 293T cells | Identified endogenous ubiquitination sites without proteasome inhibitors, with a significant portion on mitochondrial proteins. | [14] |
| Ubiquitination | 142 peptides | Human pituitary adenoma | Identified differentially ubiquitinated peptides in pituitary adenomas compared to control tissues. | [12] |
| SUMOylation | 954 | Human cells | Identified SUMO3-modified lysine residues and profiled dynamic changes upon proteasome inhibition. | [21] |
| SUMOylation | >1000 | Human cells | Mapped SUMO-2 acceptor lysines and identified dynamically regulated SUMO targets in response to replication stress. | [16][23] |
| Methylation | 326 Kme sites | Breast cancer cell lines | Quantified changes in non-histone lysine methylation and lysine demethylases across different breast cancer cell lines. | [24][25] |
| Acetylation & Methylation | - | Human cancer cells | Provided a quantitative atlas of histone modification signatures, revealing distinct patterns in different cancer cell lines. | [26][27] |
Signaling Pathways Regulated by Lysine Modifications
Lysine PTMs are integral to the regulation of numerous signaling pathways that control cell growth, proliferation, survival, and death.
The NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. Its activity is tightly controlled by a multitude of PTMs, including phosphorylation, ubiquitination, acetylation, and methylation on the p65/RelA subunit.[1][7][28]
-
Ubiquitination: K63-linked polyubiquitination of upstream kinases like IKKγ/NEMO is crucial for IKK activation and subsequent IκBα degradation, leading to NF-κB activation.[29]
-
Acetylation: Acetylation of p65 at multiple lysine residues by p300/CBP enhances its transcriptional activity and DNA binding.[1]
-
Methylation: Methylation of p65 by SETD9 can either positively or negatively regulate NF-κB target gene expression depending on the specific lysine residue modified.[1]
The p53 Signaling Pathway
The tumor suppressor p53, often called the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[30] The stability and activity of p53 are exquisitely regulated by a complex interplay of PTMs, particularly ubiquitination and acetylation.[13][31]
-
Ubiquitination: The E3 ubiquitin ligase MDM2 is a key negative regulator of p53, targeting it for proteasomal degradation through ubiquitination.[31]
-
Acetylation: In response to DNA damage, p53 is acetylated by p300/CBP at multiple lysine residues in its C-terminal domain. This acetylation enhances its DNA binding affinity and transcriptional activity.[13]
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[32] Dysregulation of EGFR signaling is a common driver of cancer.[33] Ubiquitination is a key mechanism for the downregulation of EGFR signaling.
-
Ubiquitination: Upon ligand binding and activation, EGFR is ubiquitinated by the E3 ligase c-Cbl. This ubiquitination serves as a signal for receptor internalization and subsequent degradation in the lysosome, thereby attenuating the signaling cascade.[9]
Crosstalk Between Lysine Modifications
A single lysine residue can often be targeted by multiple different PTMs, leading to a complex interplay or "crosstalk" between these modifications. This crosstalk can be either synergistic or antagonistic, providing a sophisticated mechanism for fine-tuning protein function.
-
Acetylation and Ubiquitination: These two modifications can compete for the same lysine residue. Acetylation can protect a protein from ubiquitination and subsequent degradation, thereby increasing its stability. Conversely, deacetylation can expose the lysine residue to ubiquitination. For example, the interplay between acetylation and ubiquitination of the anti-apoptotic protein MCL1 controls its stability.[17][24]
-
Methylation and Phosphorylation: Phosphorylation of a residue adjacent to a lysine can either promote or inhibit the methylation of that lysine, and vice versa. For instance, the methylation and phosphorylation of ATG16L1 are mutually exclusive and have opposing effects on autophagy and apoptosis.[3][20][34]
-
Ubiquitination and SUMOylation: These modifications can also compete for the same lysine residue. In some cases, SUMOylation can prevent ubiquitination and degradation. In other instances, SUMOylation can act as a signal for the recruitment of SUMO-targeted ubiquitin ligases (STUbLs), leading to ubiquitination and degradation.[18][24][35]
Lysine-Modifying Enzymes as Drug Targets
The critical role of lysine-modifying enzymes in a multitude of cellular processes, and their frequent dysregulation in disease, has made them attractive targets for drug development.
-
HDAC Inhibitors: Several HDAC inhibitors have been approved for the treatment of certain cancers, such as cutaneous T-cell lymphoma.[12][13] These drugs generally lead to an increase in histone and non-histone protein acetylation, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][23][25][27]
-
KMT Inhibitors: Inhibitors of lysine methyltransferases are also showing promise in clinical trials. For example, inhibitors of EZH2, which is often overexpressed in various cancers, have demonstrated efficacy in treating certain lymphomas and solid tumors.[36][37] The menin inhibitor revumenib has been approved for the treatment of relapsed or refractory acute leukemia with a KMT2A translocation.[38][39]
-
KDM Inhibitors: Lysine demethylase inhibitors are another emerging class of epigenetic drugs with therapeutic potential in oncology.
The development of highly selective inhibitors for specific "writer," "eraser," and "reader" proteins is an active area of research, with the goal of developing more targeted and effective therapies with fewer side effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study lysine post-translational modifications.
In Vitro Ubiquitination Assay
This protocol describes a method to assess the ubiquitination of a substrate protein in a controlled, cell-free system.[1][2][4][6][20]
Materials:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme
-
E3 Ubiquitin Ligase (specific to the substrate)
-
Recombinant substrate protein
-
Ubiquitin
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
10 mM ATP solution
-
SDS-PAGE sample buffer
-
Deionized water
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 30 µL reaction, add the following components in order:
-
Deionized water to a final volume of 30 µL
-
3 µL of 10x Ubiquitination buffer
-
1 µL of 10 mM ATP
-
Recombinant E1 enzyme (e.g., 100 nM final concentration)
-
Recombinant E2 enzyme (e.g., 500 nM final concentration)
-
Ubiquitin (e.g., 5 µg)
-
Substrate protein (e.g., 1-2 µg)
-
-
Initiate the reaction by adding the E3 ligase (e.g., 200-500 ng).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and western blotting using an antibody specific to the substrate protein or to ubiquitin. An increase in the molecular weight of the substrate protein indicates ubiquitination.
Western Blotting for Acetyl-Lysine
This protocol outlines a general procedure for detecting acetylated proteins in cell lysates.[7][26][34]
Materials:
-
Cell lysate
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
BCA or Bradford protein assay reagent
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-acetyl-lysine antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Prepare cell lysates by incubating cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-acetyl-lysine primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal.
Chromatin Immunoprecipitation (ChIP) for Histone Lysine Modifications
This protocol describes a method to identify the genomic regions associated with specific histone lysine modifications.[10][18][38][39][40][41][42]
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Antibody specific to the histone modification of interest (e.g., anti-H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing (ChIP-seq)
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitate the chromatin fragments with an antibody specific to the histone modification of interest overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Analyze the enriched DNA by qPCR to quantify the enrichment at specific genomic loci or by high-throughput sequencing (ChIP-seq) to map the modification across the entire genome.
Mass Spectrometry-Based Quantitative Proteomics of Lysine PTMs
This protocol provides a general workflow for the identification and quantification of lysine PTMs using mass spectrometry with stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tags (TMT).[5][14][15][16][17][19][22][28][32][34][37]
Materials:
-
SILAC labeling media (for SILAC) or TMT labeling reagents (for TMT)
-
Cell culture reagents
-
Lysis buffer with appropriate PTM-preserving inhibitors
-
Trypsin
-
Peptide desalting columns (e.g., C18)
-
Affinity enrichment reagents (e.g., anti-acetyl-lysine antibody beads, anti-K-ε-GG antibody beads for ubiquitination)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure (SILAC-based):
-
Culture two populations of cells in "light" (normal amino acids) and "heavy" (isotope-labeled lysine and arginine) media for at least five cell doublings.
-
Apply the experimental treatment to one cell population.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Digest the combined protein mixture with trypsin.
-
(Optional but recommended) Enrich for peptides containing the PTM of interest using affinity chromatography.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the peptides and the PTM sites using database searching algorithms.
-
Quantify the relative abundance of the PTMs by comparing the peak intensities of the "light" and "heavy" peptide pairs.
Procedure (TMT-based):
-
Grow and treat cells under different conditions.
-
Extract proteins and digest with trypsin to generate peptides.
-
Label the peptides from each condition with a different isobaric TMT tag.
-
Combine the labeled peptide samples.
-
(Optional) Enrich for PTM-containing peptides.
-
Analyze the combined sample by LC-MS/MS.
-
During MS/MS fragmentation, the TMT tags release reporter ions of different masses.
-
Identify the peptides and PTM sites and quantify the relative abundance of the PTMs based on the intensities of the reporter ions.
Conclusion
The post-translational modification of lysine residues represents a fundamental regulatory mechanism that governs virtually all aspects of cellular life. The diversity of these modifications, the complexity of their regulation by "writers," "erasers," and "readers," and the intricate crosstalk between them provide an incredibly versatile system for controlling protein function. As our understanding of the roles of lysine PTMs in health and disease continues to expand, so too will the opportunities for therapeutic intervention. The development of more specific and potent inhibitors of lysine-modifying enzymes holds great promise for the future of medicine, particularly in the fields of oncology and inflammatory diseases. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of the "lysine code" and its implications for human biology and drug discovery.
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